Cas no 1805848-69-4 (2-Chloro-6-ethoxyphenylpropanal)

2-Chloro-6-ethoxyphenylpropanal 化学的及び物理的性質
名前と識別子
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- 2-Chloro-6-ethoxyphenylpropanal
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- インチ: 1S/C11H13ClO2/c1-3-14-10-6-4-5-9(12)11(10)8(2)7-13/h4-8H,3H2,1-2H3
- InChIKey: YVLWZWPICHNJSH-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1C(C=O)C)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 184
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 26.3
2-Chloro-6-ethoxyphenylpropanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A014004914-500mg |
2-Chloro-6-ethoxyphenylpropanal |
1805848-69-4 | 97% | 500mg |
839.45 USD | 2021-06-22 | |
Alichem | A014004914-1g |
2-Chloro-6-ethoxyphenylpropanal |
1805848-69-4 | 97% | 1g |
1,460.20 USD | 2021-06-22 | |
Alichem | A014004914-250mg |
2-Chloro-6-ethoxyphenylpropanal |
1805848-69-4 | 97% | 250mg |
499.20 USD | 2021-06-22 |
2-Chloro-6-ethoxyphenylpropanal 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
2-Chloro-6-ethoxyphenylpropanalに関する追加情報
Introduction to 2-Chloro-6-ethoxyphenylpropanal (CAS No. 1805848-69-4)
2-Chloro-6-ethoxyphenylpropanal (CAS No. 1805848-69-4) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical and chemical research. This compound is characterized by its chloro and ethoxy substituents on the phenyl ring, along with an aldehyde functional group, which collectively contribute to its distinct properties and reactivity.
The chloro substituent on the phenyl ring imparts electrophilic character to the molecule, making it a valuable intermediate in the synthesis of more complex organic compounds. The ethoxy group, on the other hand, provides steric and electronic effects that can influence the compound's reactivity and stability. The presence of the aldehyde group makes 2-Chloro-6-ethoxyphenylpropanal a versatile building block for a wide range of chemical transformations, including condensation reactions, reduction reactions, and coupling reactions.
Recent studies have explored the potential of 2-Chloro-6-ethoxyphenylpropanal in the development of novel pharmaceutical agents. One notable application is in the synthesis of antimicrobial and antifungal compounds. The unique combination of functional groups in this molecule allows it to interact with various biological targets, making it a promising candidate for drug discovery. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of 2-Chloro-6-ethoxyphenylpropanal exhibited potent activity against multidrug-resistant bacteria, highlighting its potential as a lead compound in the fight against antibiotic resistance.
In addition to its pharmaceutical applications, 2-Chloro-6-ethoxyphenylpropanal has also been investigated for its use in the development of agrochemicals. The compound's ability to undergo selective chemical transformations makes it an attractive starting material for the synthesis of pesticides and herbicides. Research has shown that certain derivatives of this compound exhibit high efficacy against common agricultural pests while maintaining low toxicity to non-target organisms, making them environmentally friendly alternatives to conventional pesticides.
The synthesis of 2-Chloro-6-ethoxyphenylpropanal typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of 2-chloro-6-methylphenol with ethylene oxide to form the corresponding ethoxy derivative, followed by oxidation to introduce the aldehyde group. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize these reactions, leading to improved efficiency and reduced environmental impact.
From a safety perspective, handling 2-Chloro-6-ethoxyphenylpropanal requires adherence to standard laboratory protocols due to its reactivity and potential for forming hazardous intermediates. Proper personal protective equipment (PPE) should be worn at all times, and reactions should be conducted in well-ventilated areas or fume hoods. Additionally, waste products should be disposed of according to local regulations to minimize environmental impact.
In conclusion, 2-Chloro-6-ethoxyphenylpropanal (CAS No. 1805848-69-4) is a versatile and promising compound with a wide range of applications in pharmaceutical and chemical research. Its unique chemical structure and reactivity make it an invaluable building block for the synthesis of more complex molecules with potential therapeutic and agricultural benefits. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry.
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